
7-Methyloctanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloctanol-d7 is a reagent used in the synthesis of the sex pheromone of Elater ferrugineus . It has a molecular formula of C9H13D7O and a molecular weight of 151.30 . It is also known as 7-Methyl-1-octanol-d7 .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, thirteen hydrogen atoms, and one oxygen atom . The structure is also labeled with seven deuterium atoms .
Physical And Chemical Properties Analysis
This compound is a clear colorless liquid . It has a molecular weight of 151.30 and a molecular formula of C9H13D7O .
Properties
| 1794753-02-8 | |
Molecular Formula |
C9H20O |
Molecular Weight |
151.301 |
IUPAC Name |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChI Key |
QDTDKYHPHANITQ-SCENNGIESA-N |
SMILES |
CC(C)CCCCCCO |
synonyms |
7-Methyl-1-octanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


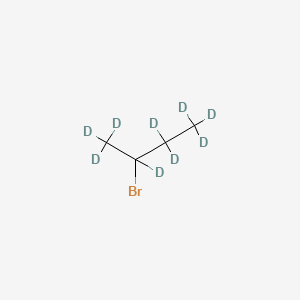
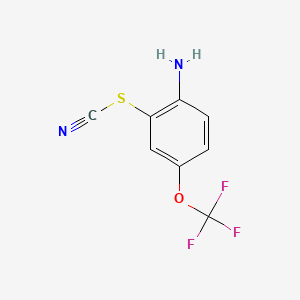
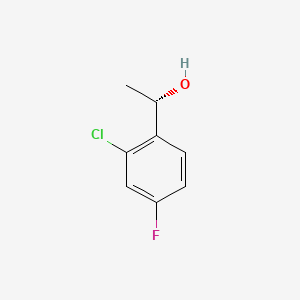
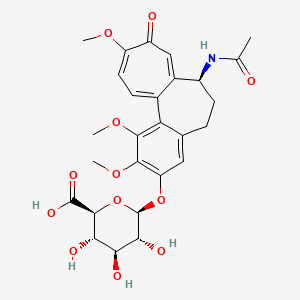
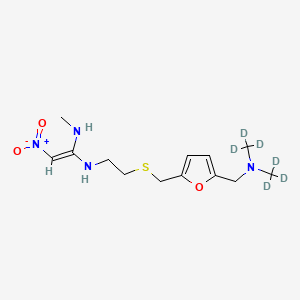
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
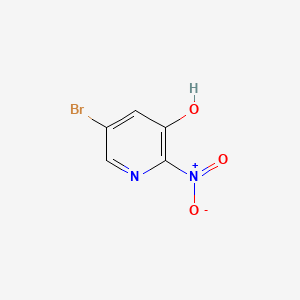
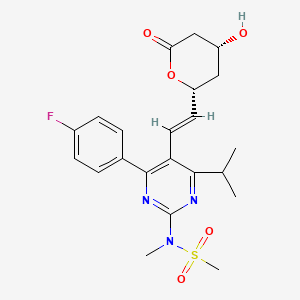
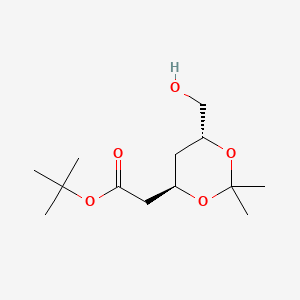
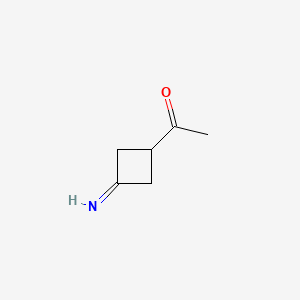
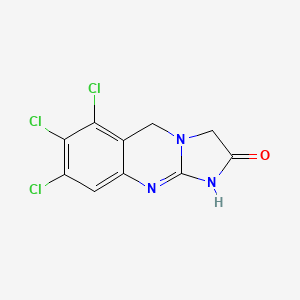
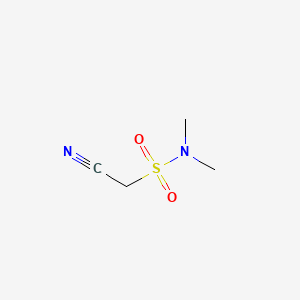
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)
